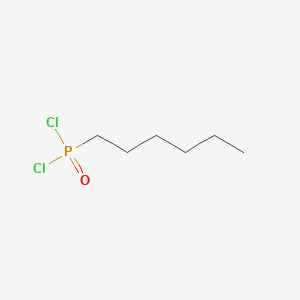

Hexylphosphonic dichloride

Description

Properties

IUPAC Name |

1-dichlorophosphorylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXBQDURAKBNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370141 | |

| Record name | Hexylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-64-3 | |

| Record name | Hexylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexylphosphonic Dichloride: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylphosphonic dichloride (HPDC), a reactive organophosphorus compound, serves as a critical intermediate in the synthesis of a diverse range of molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, properties, and handling of HPDC. We will delve into the prevalent synthetic methodologies, offering a detailed, field-tested experimental protocol. Furthermore, this document comprehensively characterizes HPDC through its physical and spectroscopic properties and discusses its chemical reactivity. The applications section highlights its role as a precursor to bioactive phosphonates and other functional materials, directly addressing the interests of drug development professionals and researchers. All technical claims are substantiated with citations to authoritative sources.

Introduction

Organophosphorus compounds are integral to modern chemistry, with applications spanning from pharmaceuticals to agriculture.[1][2] Among these, phosphonates, which are structural analogs of natural phosphates, are of particular interest in medicinal chemistry due to their ability to mimic phosphate groups in biological processes, often acting as enzyme inhibitors.[3][4] Several phosphonate-containing drugs, such as Adefovir and Tenofovir, are used as antiviral agents.[3]

Hexylphosphonic dichloride, with the linear formula CH₃(CH₂)₅P(O)Cl₂, is a key building block for accessing hexylphosphonic acid derivatives.[5] Its two reactive P-Cl bonds allow for straightforward derivatization with a variety of nucleophiles, making it a versatile precursor for creating libraries of compounds for screening in drug discovery and for synthesizing specialized ligands and surface modifiers. This guide aims to provide a comprehensive technical overview for researchers utilizing this important reagent.

Synthesis of Hexylphosphonic Dichloride

The synthesis of alkylphosphonic dichlorides can be achieved through several routes. A common and effective laboratory-scale method is the Kinnear-Perren reaction, which involves the reaction of an alkyl halide with phosphorus trichloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by hydrolysis of the resulting complex. An alternative and widely used approach is the oxidative chlorination of a corresponding phosphine or phosphonous dichloride. For instance, methylphosphonyl dichloride can be produced by the oxidation of methyldichlorophosphine with sulfuryl chloride (SO₂Cl₂).[6]

Here, we present a detailed protocol based on the principles of the Kinnear-Perren reaction, a robust method for forming the crucial C-P bond.

Reaction Mechanism

The Kinnear-Perren reaction proceeds through the formation of an alkylphosphonous dichloride intermediate. The reaction is initiated by the formation of a carbocation from the alkyl halide, facilitated by the Lewis acid. This carbocation is then attacked by phosphorus trichloride. The resulting complex is then hydrolyzed to yield the phosphonic dichloride.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Hexylphosphonic dichloride and the reagents used are corrosive and moisture-sensitive.[7][8]

Reagents and Equipment:

-

1-Hexyl chloride

-

Phosphorus trichloride (PCl₃)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard glassware for workup and distillation

Procedure:

-

Reaction Setup: Assemble the dry three-neck flask under a nitrogen atmosphere. To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane. Cool the stirred suspension in an ice bath.

-

Reagent Addition: Slowly add phosphorus trichloride to the cooled suspension. Subsequently, add 1-hexyl chloride dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Very cautiously and slowly, add crushed ice or cold water to the mixture to hydrolyze the reaction complex. This step is highly exothermic and will release HCl gas; ensure efficient stirring and cooling.

-

Workup: Transfer the mixture to a separatory funnel. The organic layer will contain the product. Wash the organic layer sequentially with cold water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield hexylphosphonic dichloride as a colorless liquid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of hexylphosphonic dichloride.

Properties of Hexylphosphonic Dichloride

Accurate characterization is essential for confirming the identity and purity of the synthesized product.

Physical Properties

The key physical properties of hexylphosphonic dichloride are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 928-64-3 | [5][9] |

| Molecular Formula | C₆H₁₃Cl₂OP | [5][9][10] |

| Molecular Weight | 203.05 g/mol | [5][9] |

| Appearance | Colorless liquid | [5][9] |

| Density | 1.185 g/mL at 25 °C | [5] |

| Boiling Point | 114-121 °C at 16 mmHg | [5] |

| Refractive Index (n20/D) | 1.465 | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ³¹P NMR (CDCl₃) | A singlet is expected in the range of +30 to +50 ppm, characteristic of phosphonic dichlorides. The purity can be assessed by integration.[9] |

| ¹H NMR (CDCl₃) | Resonances corresponding to the hexyl chain protons would be observed. The protons on the carbon adjacent to the phosphorus atom (α-protons) would appear as a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom. The terminal methyl group would appear as a triplet. |

| ¹³C NMR (CDCl₃) | Six distinct signals for the hexyl chain carbons are expected. The carbon directly bonded to the phosphorus (C1) will show a large coupling constant (J(P-C)) and appear as a doublet.[11] |

| IR (Neat) | A strong absorption band around 1250-1280 cm⁻¹ corresponding to the P=O stretching vibration. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹. P-Cl stretching bands are typically found in the 500-600 cm⁻¹ region. |

| Mass Spec (EI) | The mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine atoms and cleavage of the hexyl chain.[13] |

Chemical Properties and Reactivity

Hexylphosphonic dichloride is a highly reactive compound due to the two electrophilic phosphorus-chlorine bonds.[14]

-

Hydrolysis: It reacts readily, often violently, with water and other protic solvents to form hexylphosphonic acid and hydrochloric acid.[5][7] This sensitivity necessitates handling under anhydrous conditions.

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols in the presence of a base (like pyridine or triethylamine) yields the corresponding phosphonate esters.[6]

-

Aminolysis: It reacts with primary or secondary amines to form phosphonic diamides.

Caption: Key reactions of hexylphosphonic dichloride.

Applications in Research and Drug Development

The utility of hexylphosphonic dichloride stems from its role as a precursor to more complex molecules.[5]

-

Antiviral and Anticancer Agents: It is a starting material for synthesizing phosphonic acid analogues of amino acids and nucleosides, which are investigated for their potential as antiviral and anticancer drugs.[3][15] The phosphonate moiety can chelate metal ions in enzyme active sites or act as a stable mimic of a phosphate group.

-

Enzyme Inhibitors: Organophosphorus compounds are widely used as enzyme inhibitors.[4] By incorporating the hexylphosphonic moiety, researchers can design targeted inhibitors for enzymes involved in various disease pathways.

-

Materials Science: The derivatives of hexylphosphonic dichloride, particularly hexylphosphonic acid, are used as surface modifiers and corrosion inhibitors. They can form self-assembled monolayers on metal oxide surfaces, altering their properties for applications in electronics and nanotechnology.

Safety and Handling

Hexylphosphonic dichloride is classified as a corrosive and acutely toxic substance.[5][9]

-

Hazards: It causes severe skin burns and eye damage.[5][8] It is harmful if swallowed, inhaled, or absorbed through the skin.[5][9] The compound reacts with moisture to produce corrosive hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[5][16] An appropriate respirator should be used if there is a risk of inhalation.[5][7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[16][17] It should be stored away from water, strong oxidizing agents, alcohols, and bases.[7][16]

-

Spill & Disposal: In case of a spill, absorb with an inert dry material and place in a suitable container for disposal. Do not use water.[7] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Hexylphosphonic dichloride is a valuable and versatile reagent in synthetic chemistry. Its straightforward synthesis and high reactivity make it an essential building block for accessing a wide array of functionalized organophosphorus compounds. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory.

References

-

Perli, E., & Vahteristo, M. (2021). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Pharmaceuticals, 14(9), 894. Retrieved from [Link][3]

-

Mahmoud, A. R. (2023). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. ResearchGate. Retrieved from [Link][4]

-

Demkowicz, S., et al. (2021). Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Advances, 11(38), 23536-23553. Retrieved from [Link][15]

-

CYCLOHEXYLPHOSPHONIC DICHLORIDE (CAS 1005-22-7). (n.d.). LookChem. Retrieved from [Link]

-

Wang, D.-S., & Chen, Z. (Eds.). (2021). Synthesis and Application of Organophosphorus Compounds. Frontiers Media SA. Retrieved from [Link][1]

-

Hexylphosphonic acid dichloride. (n.d.). Ereztech. Retrieved from [Link][9]

-

Organophosphorus compounds – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link][2]

-

Supplementary Material (ESI) for Chemical Communications. (2005). The Royal Society of Chemistry. Retrieved from [Link]

-

SAFETY DATA SHEET: POH1. (n.d.). PhosphonicS. Retrieved from [Link]

-

Hexylphosphonic dichloride - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link][11]

-

Hexylphosphonic dichloride (C6H13Cl2OP). (n.d.). PubChemLite. Retrieved from [Link][10]

-

Cyclohexylphosphonic dichloride - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link][12]

-

diethyl (dichloromethyl)phosphonate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Methylphosphonyl dichloride. (n.d.). In Wikipedia. Retrieved from [Link][6]

-

Grove, A. S., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220. Retrieved from [Link][13]

-

Phenylphosphonic dichloride. (n.d.). PubChem. Retrieved from [Link][14]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. jelsciences.com [jelsciences.com]

- 4. researchgate.net [researchgate.net]

- 5. 己基二氯化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 7. METHYL PHOSPHONIC DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. Hexylphosphonic dichloride | Hexylphosphonic acid dichloride | C6H13Cl2OP - Ereztech [ereztech.com]

- 10. PubChemLite - Hexylphosphonic dichloride (C6H13Cl2OP) [pubchemlite.lcsb.uni.lu]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. Phenylphosphonic dichloride | C6H5Cl2PO | CID 69990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to Hexylphosphonic Dichloride: Properties, Synthesis, and Applications in Research

Introduction: Hexylphosphonic dichloride, identified by CAS Number 928-64-3, is a highly reactive organophosphorus compound that serves as a critical intermediate in synthetic chemistry.[1][2][3] Its utility lies in the phosphorus-chlorine bonds, which are readily substituted to create a diverse range of phosphonate derivatives. For researchers in materials science and particularly in drug development, this molecule is a foundational building block for synthesizing compounds with tailored electronic, chelating, or biological properties. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for its application in synthesis, grounded in the principles of mechanistic chemistry and process safety.

Part 1: Core Chemical Identity and Structure

The unambiguous identification of a chemical reagent is paramount for reproducible science. Hexylphosphonic dichloride is defined by the following identifiers:

The structure consists of a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to a hexyl group and two chlorine atoms. This arrangement dictates its reactivity, with the P-Cl bonds being the primary sites for chemical modification.

Part 2: Physicochemical Properties

A thorough understanding of a reagent's physical properties is essential for designing experiments, particularly concerning reaction setup, solvent selection, and purification methods.

| Property | Value | Reference(s) |

| Molecular Weight | 203.05 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid or oil | [1][2][3] |

| Density | 1.185 g/mL at 25 °C | [2][3] |

| Boiling Point | 114-121 °C at 16 mmHg | [1][2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

| Refractive Index | n20/D 1.465 | [2] |

| Sensitivity | Highly sensitive to air and moisture | [1][3] |

| Solubility | Sparingly in Chloroform; Slightly in Dichloromethane, Ethyl Acetate | [3] |

Part 3: Reactivity and Synthetic Utility

The synthetic value of hexylphosphonic dichloride is derived from the electrophilic nature of the phosphorus atom and the facility with which the chloride ions can act as leaving groups. The primary reaction is nucleophilic substitution at the phosphorus center.

-

Hydrolysis: The most fundamental reaction is with water, which rapidly hydrolyzes the P-Cl bonds to form hexylphosphonic acid and hydrochloric acid. This high moisture sensitivity necessitates handling the compound under inert atmospheric conditions (e.g., nitrogen or argon).[1]

-

Esterification: Reaction with alcohols or phenols is the most common application, yielding phosphonate esters. This reaction is central to synthesizing various functional molecules. The reaction stoichiometry requires two equivalents of alcohol per equivalent of the dichloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the two equivalents of HCl produced, driving the reaction to completion and preventing acid-catalyzed side reactions.

Part 4: Experimental Protocol: Synthesis of Diethyl Hexylphosphonate

This protocol details a representative procedure for converting hexylphosphonic dichloride into a stable phosphonate diester, a common precursor in further synthetic steps.

Step-by-Step Methodology & Rationale

-

Inert Atmosphere Setup: All glassware must be rigorously dried to remove adsorbed water. The reaction is run under a positive pressure of an inert gas.

-

Expertise & Causality: This is the most critical step. Hexylphosphonic dichloride readily hydrolyzes upon contact with atmospheric moisture, which would consume the starting material and reduce the yield.[1] The inert atmosphere is a self-validating system; if the starting material is consumed without forming the desired product, moisture contamination is a primary suspect.

-

-

Reagent Preparation and Addition: The dichloride is dissolved in an anhydrous solvent. The nucleophile (ethanol) and base (triethylamine) are premixed and added slowly from a dropping funnel. The reaction is cooled to 0°C.

-

Expertise & Causality: The reaction is exothermic. Slow, controlled addition at a reduced temperature prevents a rapid temperature increase, which could lead to undesirable side reactions and reduce selectivity. Triethylamine is chosen as it is a strong enough base to neutralize the generated HCl but is not nucleophilic enough to compete with ethanol in attacking the phosphorus center.

-

-

Reaction and Monitoring: The reaction is allowed to proceed overnight at room temperature to ensure it goes to completion.

-

Expertise & Causality: While the initial reaction is fast, allowing for an extended stir time ensures that even the second substitution, which may be sterically more hindered, is completed. Monitoring by ³¹P NMR is the most definitive method, as the chemical shift of the starting dichloride, phosphonic monochloride monoester intermediate, and final diester product are distinct.

-

-

Aqueous Workup: The reaction is quenched with water, and the organic layer is washed with acidic and basic solutions.

-

Expertise & Causality: The water wash removes the triethylamine hydrochloride salt. The dilute HCl wash removes any remaining triethylamine, while the sodium bicarbonate wash removes any unreacted acidic species. This sequence ensures a clean separation and simplifies the final purification step.

-

-

Purification: The final product is purified by column chromatography.

-

Expertise & Causality: While the reaction is generally clean, chromatography removes any minor impurities, such as the monoester or unreacted starting material, to yield a product of high purity suitable for sensitive downstream applications like drug synthesis.

-

Part 5: Relevance in Drug Discovery and Development

Phosphorus-containing compounds are a significant class of therapeutic agents.[8] Phosphonates, synthesized from precursors like hexylphosphonic dichloride, are particularly valuable for several reasons:

-

Phosphate Mimics: The phosphonate group (R-PO₃²⁻) is a stable isostere of the phosphate group (R-O-PO₃²⁻). This allows phosphonate-containing molecules to act as competitive inhibitors for enzymes that process phosphate-containing substrates (e.g., kinases, phosphatases). The P-C bond in a phosphonate is resistant to enzymatic and chemical hydrolysis compared to the P-O bond in a phosphate ester, leading to inhibitors with longer biological half-lives.

-

Prodrug Strategies: The lipophilicity and cell permeability of a drug candidate can be modified by converting a phosphonic acid into a phosphonate ester. These esters can be designed to be cleaved by intracellular esterases, releasing the active phosphonic acid at the target site.[8]

-

Bone Targeting: Bisphosphonates, which can be synthesized from related phosphorus dichlorides, have a high affinity for hydroxyapatite, the mineral component of bone. This property is exploited in drugs designed to treat osteoporosis and other bone disorders.

The synthesis of these complex pharmaceutical agents demands starting materials of the highest purity. Using a well-characterized reagent like hexylphosphonic dichloride ensures that synthetic routes are reproducible and that impurities are not carried through to the final active pharmaceutical ingredient (API).[9]

References

-

Hexylphosphonic acid dichloride | C6H13Cl2OP - Ereztech. [Link]

-

HEXYLPHOSPHONIC DICHLORIDE, 95% - Research Scientific. [Link]

-

Hexylphosphonic dichloride (C6H13Cl2OP) - PubChemLite. [Link]

-

Hexylphosphonic dichloride, 1 X 1 g (305626-1G) - Alkali Scientific. [Link]

-

Hexylphosphonic dichloride - Spectrum - SpectraBase. [Link]

-

Cas 1005-22-7, CYCLOHEXYLPHOSPHONIC DICHLORIDE | lookchem. [Link]

-

Development and Clinical Application of Phosphorus-Containing Drugs - PubMed. [Link]

-

The Use of Pharma-Grade MDC in Cancer Drug Research - Purosolv. [Link]

Sources

- 1. Hexylphosphonic dichloride | Hexylphosphonic acid dichloride | C6H13Cl2OP - Ereztech [ereztech.com]

- 2. 己基二氯化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. HEXYLPHOSPHONIC DICHLORIDE | 928-64-3 [chemicalbook.com]

- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. Hexylphosphonic Dichloride | LGC Standards [lgcstandards.com]

- 7. PubChemLite - Hexylphosphonic dichloride (C6H13Cl2OP) [pubchemlite.lcsb.uni.lu]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of MDC in Advancing Cancer Drug Development [purosolv.com]

Hexylphosphonic Dichloride: A Comprehensive Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylphosphonic dichloride, a key organophosphorus intermediate, exhibits a versatile reactivity profile, particularly with nucleophilic agents. This technical guide provides an in-depth exploration of the reactions of hexylphosphonic dichloride with a range of common nucleophiles, including water, alcohols, amines, and thiols. The document elucidates the underlying reaction mechanisms, provides detailed experimental protocols for the synthesis of key derivatives, and offers insights into the characterization of the resulting products using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding and more effective utilization of this important chemical building block.

Introduction: The Pivotal Role of Hexylphosphonic Dichloride in Modern Synthesis

Hexylphosphonic dichloride, with the chemical formula CH₃(CH₂)₅P(O)Cl₂, is a reactive organophosphorus compound that serves as a versatile precursor for a wide array of phosphonic acid derivatives.[1][2] Its bifunctional nature, characterized by two reactive P-Cl bonds, allows for the stepwise or simultaneous introduction of various functionalities, leading to the synthesis of phosphonic acid esters, amides, and thioesters. These derivatives are of significant interest in diverse fields, including drug development, where they can act as enzyme inhibitors or prodrugs, and in materials science, for the preparation of functionalized polymers and surfaces.[3] Understanding the nuances of its reactivity with different nucleophiles is paramount for controlling reaction outcomes and designing novel molecules with desired properties.

This guide will systematically explore the reactivity of hexylphosphonic dichloride, moving from fundamental principles to practical applications. We will delve into the mechanistic pathways that govern these transformations, discuss the factors influencing reaction rates and selectivity, and provide detailed, field-proven protocols for the synthesis and characterization of key derivatives.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of hexylphosphonic dichloride is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 928-64-3 | [1][4] |

| Molecular Formula | C₆H₁₃Cl₂OP | [1][4] |

| Molecular Weight | 203.05 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 114-121 °C at 16 mmHg | [4] |

| Density | 1.185 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.465 (lit.) | [4] |

| Sensitivity | Air and moisture sensitive | [1] |

Safety Precautions: Hexylphosphonic dichloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[4] It is harmful if swallowed, inhaled, or absorbed through the skin.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. The compound reacts violently with water, releasing hydrochloric acid gas.[3] Therefore, all reactions should be conducted under anhydrous conditions.

Disposal: Waste hexylphosphonic dichloride and contaminated materials should be treated with a suitable neutralizing agent (e.g., sodium carbonate solution) before disposal in accordance with local regulations.

General Principles of Reactivity: Nucleophilic Substitution at the Phosphorus Center

The core reactivity of hexylphosphonic dichloride lies in the susceptibility of the phosphorus-chlorine bonds to nucleophilic attack. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the two chlorine atoms and the phosphoryl oxygen. Nucleophilic substitution at a pentavalent phosphorus center can proceed through two primary mechanisms: a concerted, one-step process (Sₙ2@P) or a stepwise, addition-elimination pathway involving a pentacoordinate intermediate.[5]

The nature of the nucleophile, the solvent, and the reaction temperature all play crucial roles in determining the predominant mechanistic pathway and the overall reaction outcome. Stronger, less sterically hindered nucleophiles tend to favor the Sₙ2-like mechanism, while weaker or bulkier nucleophiles may proceed through a pentacoordinate intermediate.

Figure 2: Experimental workflow for the synthesis of diethyl hexylphosphonate.

Experimental Protocol: Synthesis of Diethyl Hexylphosphonate

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of ethanol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction: The solution is cooled to 0 °C, and a solution of hexylphosphonic dichloride (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated triethylamine hydrochloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude diethyl hexylphosphonate is purified by vacuum distillation. [6][7]

Aminolysis: Synthesis of Hexylphosphonic Amides

The reaction with primary or secondary amines (aminolysis) yields the corresponding phosphonic diamides. [8]Similar to alcoholysis, this reaction requires a base to scavenge the HCl produced. Often, an excess of the amine reactant can serve as the base.

Reaction Scheme (Diamide Formation with a Secondary Amine):

C₆H₁₃P(O)Cl₂ + 4 R'₂NH → C₆H₁₃P(O)(NR'₂)₂ + 2 R'₂NH₂⁺Cl⁻

Experimental Protocol: Synthesis of N,N,N',N'-Tetraethyl-hexylphosphonic Diamide

-

Setup: A round-bottom flask is charged with a solution of hexylphosphonic dichloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Reaction: The solution is cooled to 0 °C, and diethylamine (4.4 equivalents) is added dropwise.

-

Workup: The reaction mixture is stirred at room temperature overnight. The diethylammonium chloride salt is removed by filtration. The filtrate is washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel. [9]

Thiolysis: Synthesis of Hexylphosphonothioic Esters

Hexylphosphonic dichloride can also react with thiols to form phosphonothioic esters. These reactions are typically carried out in the presence of a base to facilitate the deprotonation of the thiol and to neutralize the HCl byproduct.

Reaction Scheme (Dithioester Formation):

C₆H₁₃P(O)Cl₂ + 2 R'SH + 2 Et₃N → C₆H₁₃P(O)(SR')₂ + 2 Et₃N·HCl

Experimental Protocol: Synthesis of S,S-Diethyl Hexylphosphonodithioate

-

Setup: To a solution of ethanethiol (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF at 0 °C is added a solution of hexylphosphonic dichloride (1 equivalent) in anhydrous THF.

-

Reaction: The mixture is stirred at room temperature for 12 hours.

-

Workup: The triethylamine hydrochloride is filtered off, and the solvent is evaporated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired S,S-diethyl hexylphosphonodithioate. [10]

Analytical Characterization of Hexylphosphonic Dichloride Derivatives

The products of the reactions of hexylphosphonic dichloride are typically characterized by a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. [5]The following table provides approximate ³¹P NMR chemical shift ranges for the derivatives of hexylphosphonic acid.

| Compound Class | General Structure | Approximate ³¹P Chemical Shift (δ, ppm) |

| Phosphonic Dichloride | R-P(O)Cl₂ | +40 to +50 |

| Phosphonic Acid | R-P(O)(OH)₂ | +25 to +35 |

| Phosphonic Diester | R-P(O)(OR')₂ | +28 to +33 [11] |

| Phosphonic Diamide | R-P(O)(NR'₂)₂ | +20 to +30 |

| Phosphonodithioic Ester | R-P(O)(SR')₂ | +50 to +60 |

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary depending on the solvent and substituents.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the hexyl chain and the organic groups introduced by the nucleophile. The coupling between phosphorus and adjacent protons or carbons (J-coupling) provides valuable structural information. For example, in a diethyl hexylphosphonate, the methylene protons of the ethyl groups will appear as a quartet of doublets due to coupling with both the methyl protons and the phosphorus atom.

Other Analytical Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, such as the P=O stretch (typically around 1200-1300 cm⁻¹).

Conclusion

Hexylphosphonic dichloride is a valuable and versatile reagent in organophosphorus chemistry. Its predictable reactivity with a wide range of nucleophiles allows for the efficient synthesis of a diverse array of phosphonic acid derivatives. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and the use of appropriate analytical techniques are essential for achieving desired synthetic outcomes. This guide provides a solid foundation for researchers and practitioners to confidently and effectively utilize hexylphosphonic dichloride in their synthetic endeavors, paving the way for the development of new molecules with potential applications in medicine, agriculture, and materials science.

References

-

Ereztech. Hexylphosphonic dichloride. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

ResearchGate. Synthesis of symmetrical phosphonodithioates from phosphonic dichlorides. [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

-

PubMed. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. [Link]

- Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.

-

NMR Spectroscopy. 31 Phosphorus NMR. [Link]

-

Georg Thieme Verlag. Product Class 15: Alkylphosphonic Acids and Derivatives. [Link]

-

MDPI. Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. [Link]

-

ElectronicsAndBooks. The Mild Preparation of Synthetically Useful Phosphonic Dichlorides: Application. [Link]

-

Organic Syntheses. 6-diethylphosphonomethyl-2,2-dimethyl-1,3-dioxen-4-one. [Link]

-

Centers for Disease Control and Prevention. Sampling and analytical methods for phosphine — a review. [Link]

-

Reddit. Dichlorination of acid sensitive phosphonic acid ester. [Link]

-

Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

-

ResearchGate. Transformation of Organophosphorus Pesticides in the Presence of Aqueous Chlorine: Kinetics, Pathways, and Structure-Activity Relationships. [Link]

-

National Institutes of Health. Phosphonic acid: preparation and applications. [Link]

-

Royal Society of Chemistry. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. [Link]

-

National Institute of Standards and Technology. Critical review of hydrolysis of organic compounds in water under environmental conditions. [Link]

-

Clemson University. Kinetics of Carbaryl Hydrolysis. [Link]

-

National Institutes of Health. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies. [Link]

-

ResearchGate. An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). [Link]

-

WordPress. Nucleophilic Cl- Reagents. [Link]

-

Frontiers. Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. [Link]

-

MDPI. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles. [Link]

-

ResearchGate. 31p chemical shifts of representative acylphosphonic derivatives. [Link]

-

MDPI. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

-

Journal of the Serbian Chemical Society. A computational study of the chemical reactivity of isoxaflutole herbicide and its active metabolite using global and local descriptors. [Link]

-

SciSpace. Research Article A CDFT-Based Computational Peptidology (CDFT-CP) Study of the Chemical Reactivity and Bioactivity of the Marine-Derived Alternaramide Cyclopentadepsipeptide. [Link]

Sources

- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition of Hexylphosphonic Dichloride

Introduction

Hexylphosphonic dichloride, with the chemical formula CH₃(CH₂)₅P(O)Cl₂, is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its utility in the development of novel flame retardants, surfactants, and pharmaceuticals necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability and decomposition behavior. This guide provides an in-depth technical overview of the anticipated thermal characteristics of hexylphosphonic dichloride, outlines robust experimental protocols for its analysis, and details critical safety considerations for researchers and drug development professionals. Due to a lack of specific literature on the thermal analysis of hexylphosphonic dichloride, this guide synthesizes information from analogous compounds and established principles of organophosphorus chemistry to provide a predictive framework.

Physicochemical Properties of Hexylphosphonic Dichloride

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its safe handling and application. The key physicochemical properties of hexylphosphonic dichloride are summarized in the table below, based on available product information.[1][2][3]

| Property | Value |

| Molecular Formula | C₆H₁₃Cl₂OP |

| Molecular Weight | 203.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 114-121 °C at 16 mmHg |

| Density | 1.185 g/mL at 25 °C |

| Refractive Index | n20/D 1.465 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Solubility | Reacts with water |

Anticipated Thermal Decomposition Mechanisms

The primary decomposition is likely initiated by the cleavage of the phosphorus-carbon bond, which is often the most thermally labile bond in such molecules. This would lead to the formation of a hexyl radical and a dichlorophosphoryl radical. Alternatively, the decomposition could be initiated by the elimination of hydrogen chloride (HCl) through a reaction involving the alkyl chain, a common pathway for chlorine-containing organic compounds.[4]

Subsequent reactions of these initial fragments are expected to generate a variety of volatile and potentially hazardous products. These can include:

-

Hydrogen Chloride (HCl): A highly corrosive and toxic gas.

-

Oxides of Phosphorus (P₂O₅, etc.): Corrosive solids that can form acidic aerosols upon contact with moisture.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion of the hexyl chain.

-

Phosphine (PH₃): A highly toxic and flammable gas, though its formation may be less favorable under certain conditions.

-

Various Chlorinated and Non-chlorinated Hydrocarbons: Arising from the fragmentation and rearrangement of the hexyl group.

The following diagram illustrates a plausible, albeit simplified, decomposition pathway for hexylphosphonic dichloride.

Caption: Proposed thermal decomposition pathway for hexylphosphonic dichloride.

Experimental Analysis of Thermal Stability

To definitively determine the thermal stability and decomposition profile of hexylphosphonic dichloride, a combination of thermoanalytical techniques is essential. The following protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition and the temperature ranges of mass loss events.

Experimental Protocol:

-

Sample Preparation: Due to its reactivity with atmospheric moisture, hexylphosphonic dichloride should be handled and loaded into the TGA crucible in an inert atmosphere (e.g., a glovebox). A small sample size (5-10 mg) is recommended to ensure uniform heating and minimize thermal gradients.

-

Instrument Setup:

-

Crucible: Use a ceramic (e.g., alumina) or platinum crucible.

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, should be used at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition range (e.g., 600 °C) at a linear heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the mass of any residue remaining at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol:

-

Sample Preparation: As with TGA, sample preparation must be conducted in an inert atmosphere. The liquid sample should be hermetically sealed in an aluminum or gold-plated steel crucible to prevent volatilization before decomposition.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed crucible of the same type as the sample crucible.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is required.

-

Temperature Program: A similar temperature program to the TGA experiment can be used (e.g., heating from ambient to 400 °C at 10 °C/min). The final temperature should be chosen to encompass the decomposition event without exceeding the operational limits of the instrument with potentially corrosive byproducts.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, TGA can be coupled with a gas analysis technique such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[6]

Experimental Protocol:

-

Instrumentation: A TGA instrument is connected via a heated transfer line to either a mass spectrometer or an FTIR spectrometer.

-

Procedure: The TGA experiment is run as described above. As the sample decomposes, the evolved gases are swept into the MS or FTIR for real-time analysis.

-

Data Analysis: The MS or FTIR data is correlated with the mass loss events observed in the TGA to identify the chemical nature of the evolved gases at each stage of decomposition. This is crucial for confirming the proposed decomposition mechanism and understanding the associated hazards.

The following diagram outlines the comprehensive experimental workflow for the thermal analysis of hexylphosphonic dichloride.

Caption: Experimental workflow for thermal analysis.

Safety Considerations and Handling of Decomposition Products

Hexylphosphonic dichloride is a hazardous substance that requires careful handling. It is classified as corrosive and is harmful if swallowed, in contact with skin, or inhaled.[1][2]

Primary Hazards:

-

Toxicity: Harmful by ingestion, skin contact, and inhalation.[1][2]

-

Reactivity: Reacts with water, potentially releasing HCl gas.

Hazards of Decomposition Products:

Thermal decomposition will likely generate highly toxic and corrosive gases, including:

-

Hydrogen Chloride (HCl): A severe respiratory irritant and corrosive to metals.

-

Oxides of Phosphorus: Can cause severe irritation to the respiratory tract.

-

Carbon Monoxide (CO): A toxic gas that can cause chemical asphyxiation.

-

Phosphine (PH₃): An extremely toxic gas.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.

-

Ventilation: All work with hexylphosphonic dichloride and its thermal decomposition studies must be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: Due to its reactivity with moisture, handling and storage should be under an inert atmosphere (e.g., nitrogen or argon).

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to drains.

-

Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media (dry chemical, carbon dioxide).

Conclusion

A thorough understanding of the thermal stability and decomposition of hexylphosphonic dichloride is paramount for its safe handling and effective use in research and development. While specific experimental data is currently lacking in the public domain, this guide provides a robust framework based on the known properties of the compound and the behavior of analogous organophosphorus compounds. The proposed decomposition pathways and the detailed experimental protocols for TGA, DSC, and EGA offer a clear roadmap for researchers to definitively characterize the thermal properties of this important chemical intermediate. The critical safety information provided underscores the necessity of stringent safety protocols when working with this and other reactive organophosphorus compounds.

References

-

Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Analytical and Applied Pyrolysis, 97, 139-147. [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

-

Ereztech. Hexylphosphonic dichloride. [Link]

-

Wikipedia. Organophosphorus chemistry. [Link]

-

Wikipedia. Organophosphate. [Link]

-

Casida, J. E., & Quistad, G. B. (2005). Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation. Toxicology and Applied Pharmacology, 209(3), 221-226. [Link]

-

Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed), 331. [Link]

-

Sci-Hub. 55. The thermal decomposition of dialkyl alkylphosphonates. [Link]

-

Canavan, A. E., Dowden, B. F., & Eaborn, C. (1962). 55. The Thermal Decomposition of Dialkyl Alkylphosphonates. RSC Publishing. [Link]

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. [Link]

-

G-Heydari, M., et al. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 10(1), 1-16. [Link]

-

Tang, L., et al. (2024). Pyrolysis of municipal plastic waste: Chlorine distribution and formation of organic chlorinated compounds. Journal of Hazardous Materials, 465, 133291. [Link]

-

Thermo Fisher Scientific. Analysis of Organophosphorus Compounds by GC/MS. [Link]

-

Wesołowski, M., et al. (2023). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 28(14), 5424. [Link]

-

Hino, M. (2003). DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. Bulletin of the Chemical Society of Japan, 76(8), 1595-1600. [Link]

-

Gas chromatography/mass Spectrometry Comprehensive Analysis of Organophosphorus, Brominated Flame Retardants, By-Products and Formulation Intermediates in Water. PubMed. [Link]

-

Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]

-

Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. [Link]

-

NETZSCH Analyzing & Testing. Differential Scanning Calorimetry DSC 214 Polyma. [Link]

-

Ereztech. Hexylphosphonic dichloride Specification Sheet. [Link]

Sources

- 1. Hexylphosphonic dichloride 95 928-64-3 [sigmaaldrich.com]

- 2. Hexylphosphonic dichloride | Hexylphosphonic acid dichloride | C6H13Cl2OP - Ereztech [ereztech.com]

- 3. ereztech.com [ereztech.com]

- 4. rhodes2024.uest.gr [rhodes2024.uest.gr]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Hexylphosphonic Dichloride in Organic Solvents

Abstract

Introduction to Hexylphosphonic Dichloride

Hexylphosphonic dichloride (CH₃(CH₂)₅P(O)Cl₂) is a colorless to pale yellow liquid with a pungent odor. The presence of the phosphoryl chloride group (-P(O)Cl₂) makes it a highly reactive molecule, susceptible to nucleophilic attack. This reactivity is central to its utility as a chemical intermediate but also presents challenges in its handling and characterization, including the determination of its physical properties like solubility.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₃Cl₂OP |

| Molecular Weight | 203.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 114-121 °C at 16 mmHg |

| Density | Approximately 1.185 g/mL at 25 °C |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The solubility of HPDC will be governed by the interplay of its molecular structure and the properties of the organic solvent.

HPDC possesses a dual nature: a nonpolar hexyl chain and a highly polar phosphoryl dichloride head.

-

Nonpolar Hexyl Chain: This C₆H₁₃ alkyl group will favor interactions with nonpolar (hydrocarbon) and weakly polar solvents through van der Waals forces.

-

Polar Phosphoryl Dichloride Group: The P=O and P-Cl bonds are highly polarized, creating a significant dipole moment. This polar head will interact favorably with polar solvents.

Based on this structure, a qualitative prediction of solubility in different solvent classes can be made:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. The nonpolar hexyl chain will promote dissolution, but the highly polar head will limit miscibility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetonitrile): HPDC is expected to exhibit good solubility in these solvents. The polarity of the solvent molecules can effectively solvate the polar phosphoryl dichloride group without reacting with it.

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents are not suitable for determining the simple solubility of HPDC. The lone pairs on the oxygen of alcohols and water are nucleophilic and will readily attack the electrophilic phosphorus atom, leading to a chemical reaction (solvolysis) rather than simple dissolution. This reaction produces hexylphosphonic acid and hydrochloric acid (with water) or corresponding esters (with alcohols).

-

Highly Polar Aprotic Solvents (e.g., DMF, DMSO): While these solvents are polar, their reactivity with acyl chlorides and related compounds should be considered. While they may be good solvents, the potential for slow reaction over time, especially at elevated temperatures, should not be discounted.

The following diagram illustrates the key molecular interactions influencing solubility:

Caption: Molecular interactions governing the solubility of hexylphosphonic dichloride.

Experimental Determination of Solubility

Given the reactive nature of HPDC, a carefully designed experimental protocol is essential to obtain accurate and reproducible solubility data. The following procedure is a guideline and should be adapted based on the specific solvent and available analytical instrumentation.

Safety Precautions

Hexylphosphonic dichloride is a corrosive and moisture-sensitive compound. All handling must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be rigorously dried before use.

Materials and Equipment

-

Hexylphosphonic dichloride (high purity)

-

Anhydrous organic solvents of interest

-

Inert gas supply (Nitrogen or Argon)

-

Dry glassware (vials with septa, syringes, volumetric flasks)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV, or ³¹P NMR)

Experimental Workflow

The following workflow outlines the steps for determining the solubility of HPDC in a given organic solvent.

Caption: Experimental workflow for determining the solubility of hexylphosphonic dichloride.

Detailed Protocol

-

Preparation of Calibration Standards:

-

Under an inert atmosphere, accurately prepare a stock solution of HPDC in the chosen anhydrous solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Into several oven-dried vials, add an excess amount of HPDC. The exact amount is not critical, but there must be undissolved HPDC present at equilibrium.

-

Using a dry syringe, add a precise volume of the anhydrous solvent to each vial.

-

Seal the vials with septa and crimp caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours). The time required for equilibrium should be determined by analyzing samples at different time points until the concentration in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved HPDC. It is crucial to maintain the temperature during this step.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a dry syringe.

-

Accurately dilute the aliquot with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method.

-

GC-MS: Suitable for volatile compounds. Derivatization may be necessary.

-

HPLC-UV: HPDC does not have a strong chromophore, so this may be less sensitive unless derivatization is employed.

-

³¹P NMR: A highly specific and quantitative method for phosphorus-containing compounds. An internal standard of known concentration (e.g., triphenyl phosphate) should be used for quantification.

-

-

-

Data Analysis:

-

Construct a calibration curve from the analytical data of the standards.

-

Determine the concentration of HPDC in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of HPDC in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility Measurements

-

Purity of HPDC and Solvents: Impurities can significantly affect solubility. Use high-purity reagents.

-

Water Content: Traces of moisture in the solvent or from the atmosphere will lead to the degradation of HPDC and inaccurate results. Strict anhydrous conditions are paramount.

-

Temperature: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

-

Equilibration Time: Insufficient time will result in an underestimation of solubility.

Conclusion

While specific quantitative data on the solubility of hexylphosphonic dichloride in organic solvents is scarce, a systematic experimental approach can yield reliable results. The inherent reactivity of HPDC necessitates careful handling under anhydrous conditions. Based on its chemical structure, HPDC is predicted to be most soluble in polar aprotic solvents and less soluble in nonpolar solvents. Protic solvents should be avoided due to chemical reaction. The methodologies and theoretical considerations presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility of this important chemical intermediate.

References

- Sigma-Aldrich. Hexylphosphonic dichloride 95%.

- Ereztech. Hexylphosphonic acid dichloride.

- Chemguide. An introduction to acyl chlorides (acid chlorides).

- Wikipedia.

- ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility.

- Organisation for Economic Co-operation and Development (OECD). Test No.

theoretical and computational studies of hexylphosphonic dichloride

An In-depth Technical Guide to the Theoretical and Computational Investigation of Hexylphosphonic Dichloride

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of hexylphosphonic dichloride. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging computational chemistry to understand and predict the properties of organophosphorus compounds.

Part 1: Introduction to Hexylphosphonic Dichloride and the Role of Computational Chemistry

Hexylphosphonic dichloride (HPDC) is an organophosphorus compound with the chemical formula C₆H₁₃Cl₂OP. It belongs to the class of phosphonic dichlorides, which are characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a carbon atom and two chlorine atoms. These compounds are versatile intermediates in organic synthesis, serving as precursors for the synthesis of phosphonic acids, esters, and other derivatives which have applications in various fields, including as flame retardants, corrosion inhibitors, and in the development of pharmaceuticals.

The reactivity of HPDC is largely dictated by the two phosphorus-chlorine (P-Cl) bonds, which are susceptible to nucleophilic attack, particularly hydrolysis. Understanding the electronic structure, molecular geometry, and reaction mechanisms of HPDC at a quantum mechanical level is crucial for controlling its reactivity and designing novel synthetic pathways.

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like HPDC in silico. Through methods such as Density Functional Theory (DFT) and ab initio calculations, we can predict a wide range of properties, including:

-

Molecular Geometry: Accurate determination of bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Insights into the distribution of electrons, molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are key to understanding reactivity.

-

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

-

Reaction Pathways and Energetics: Elucidation of reaction mechanisms and calculation of activation energies and reaction enthalpies, providing a deeper understanding of chemical transformations.

This guide will delve into the theoretical framework and practical application of these computational methods for the comprehensive study of hexylphosphonic dichloride.

Part 2: Theoretical Background and Computational Methodologies

The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule like hexylphosphonic dichloride, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized molecules due to its favorable accuracy-to-cost ratio. The core idea of DFT is that the energy of a system can be determined from its electron density.

-

Functionals: The choice of the exchange-correlation functional is critical in DFT. For organophosphorus compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide excellent results. The B3LYP functional is a widely used and well-validated choice for a broad range of chemical systems, including those containing phosphorus. More recent functionals, such as the M06-2X or ωB97X-D, may offer improved accuracy, particularly for non-covalent interactions and reaction barriers.

-

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For phosphorus-containing molecules, it is crucial to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution around the phosphorus and chlorine atoms. The Pople-style basis set, 6-311+G(d,p), or Dunning's correlation-consistent basis sets, such as cc-pVTZ, are recommended for reliable geometry optimizations and electronic property calculations.

Ab Initio Methods

For higher accuracy, particularly for calculating reaction energetics, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. A common strategy is to optimize the geometry at the DFT level and then perform single-point energy calculations using a more accurate ab initio method.

Solvation Models

Many reactions involving hexylphosphonic dichloride, such as hydrolysis, occur in a solvent. To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used. These models represent the solvent as a continuous dielectric medium, which can significantly influence the calculated energies and geometries.

Part 3: Predicted Molecular and Electronic Properties of Hexylphosphonic Dichloride

The following sections detail the predicted properties of hexylphosphonic dichloride based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Optimized Molecular Geometry

The optimized geometry of hexylphosphonic dichloride reveals the key structural parameters. The phosphorus center adopts a distorted tetrahedral geometry.

| Parameter | Predicted Value |

| P=O Bond Length | ~1.45 Å |

| P-C Bond Length | ~1.80 Å |

| P-Cl Bond Length | ~2.05 Å |

| O=P-C Bond Angle | ~115° |

| Cl-P-Cl Bond Angle | ~102° |

| O=P-Cl Bond Angle | ~112° |

| C-P-Cl Bond Angle | ~108° |

Note: These are typical values for similar phosphonic dichlorides and serve as a reliable estimate for hexylphosphonic dichloride.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of hexylphosphonic dichloride. Key vibrational modes include:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| P=O Stretch | 1250 - 1300 |

| P-C Stretch | 700 - 800 |

| P-Cl Stretch (asymmetric) | 550 - 600 |

| P-Cl Stretch (symmetric) | 450 - 500 |

| C-H Stretches | 2850 - 3000 |

These predicted frequencies can be invaluable for the experimental identification and characterization of the molecule.

Electronic Structure and Reactivity

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity.

-

HOMO: The HOMO is primarily localized on the oxygen and chlorine atoms, indicating that these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is predominantly centered on the phosphorus atom, specifically in the σ* orbitals of the P-Cl bonds. This suggests that the phosphorus atom is the primary site for nucleophilic attack, which would lead to the cleavage of the P-Cl bonds.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For hexylphosphonic dichloride, the predicted HOMO-LUMO gap is relatively large, suggesting that it is a moderately reactive compound.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution in the molecule. For hexylphosphonic dichloride, the MEP would show a region of negative potential (red) around the oxygen atom and regions of positive potential (blue) around the phosphorus and hydrogen atoms. This further confirms the likely sites for electrophilic and nucleophilic attack.

Part 4: Computational Workflow for Studying Hexylphosphonic Dichloride

This section outlines a step-by-step computational protocol for investigating the properties of hexylphosphonic dichloride.

Step-by-Step Protocol

-

Molecule Building: Construct the 3D structure of hexylphosphonic dichloride using a molecular modeling software (e.g., Avogadro, GaussView).

-

Initial Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method or a small basis set in DFT.

-

High-Level Geometry Optimization: Optimize the geometry at a higher level of theory, for example, B3LYP/6-311+G(d,p).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory as the final geometry optimization. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

To obtain the predicted vibrational frequencies and thermodynamic properties (enthalpy, Gibbs free energy).

-

-

Electronic Property Analysis: Analyze the output of the calculation to extract information about the electronic structure, including the HOMO and LUMO energies, the MEP, and atomic charges.

-

Spectra Prediction: Generate the predicted IR and NMR spectra based on the calculated vibrational frequencies and chemical shieldings.

-

Reactivity Studies (Optional): To study a reaction, such as hydrolysis, one would need to:

-

Build the reactant and product structures.

-

Locate the transition state structure connecting the reactants and products.

-

Perform frequency calculations on all structures to confirm their nature (minimum or transition state) and to calculate the activation and reaction energies.

-

Visualization of the Computational Workflow

Caption: A flowchart illustrating the key steps in a computational study of hexylphosphonic dichloride.

Part 5: Investigating the Hydrolysis Mechanism

A key reaction of hexylphosphonic dichloride is its hydrolysis to form hexylphosphonic acid. A plausible mechanism involves the stepwise substitution of the two chlorine atoms by hydroxyl groups.

Proposed Reaction Pathway

The hydrolysis is likely to proceed via a two-step nucleophilic substitution mechanism. In each step, a water molecule attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate intermediate or transition state, followed by the elimination of a chloride ion and a proton.

Visualizing the Hydrolysis Pathway

Caption: A simplified representation of the stepwise hydrolysis of hexylphosphonic dichloride.

Computational chemistry can be used to model this entire reaction pathway, calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the activation barriers for each step, providing a quantitative understanding of the reaction kinetics.

Part 6: Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the structure, properties, and reactivity of hexylphosphonic dichloride. By employing methods like Density Functional Theory, researchers can gain deep insights that complement and guide experimental work. The methodologies and workflows outlined in this guide offer a robust starting point for the in silico investigation of this important class of organophosphorus compounds, ultimately facilitating the design of new materials and synthetic processes.

Part 7: References

-

Computational Chemistry: Introduction to the Theory and Applications of Molecular and Quantum Mechanics.

-

Source: Wiley

-

URL: [Link]

-

-

Exploring Chemistry with Electronic Structure Methods.

-

Source: Gaussian, Inc.

-

URL: [Link]

-

-

A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.

-

Source: Journal of Chemical Physics

-

URL: [Link]

-

-

Density-functional thermochemistry. III. The role of exact exchange.

-

Source: Journal of Chemical Physics

-

URL: [Link]

-

physical properties of hexylphosphonic dichloride (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Hexylphosphonic Dichloride

Authored by a Senior Application Scientist

Introduction to Hexylphosphonic Dichloride

Hexylphosphonic dichloride (CAS No. 928-64-3) is an organophosphorus compound with the chemical formula C₆H₁₃Cl₂OP.[1][2] It presents as a colorless liquid and is a key intermediate in the synthesis of various functionalized materials and bioactive molecules.[1] Its bifunctional nature, featuring a reactive dichlorophosphoryl group and a hydrophobic hexyl chain, makes it a versatile building block for researchers in fields ranging from materials science to drug development. Understanding its fundamental physical properties, such as boiling point and density, is a critical first step for its safe handling, reaction setup, and purification. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

The accurate determination of physical properties is paramount for the design of experimental protocols, including reaction stoichiometry, solvent selection, and purification techniques. For hexylphosphonic dichloride, the boiling point and density are foundational parameters.

Data Summary

A summary of the key physical properties of hexylphosphonic dichloride is presented below. These values are derived from established chemical supplier catalogues and databases, representing experimentally verified data.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 114-121 °C | at 16 mmHg | [3] |

| Density | 1.185 g/mL | at 25 °C | [3] |

| Molecular Weight | 203.05 g/mol | - | [1] |

| Appearance | Colorless Liquid | Ambient | [1] |

| Refractive Index | 1.465 | at 20 °C | [3] |

Experimental Determination of Physical Properties

To ensure scientific integrity, it is crucial not only to rely on literature values but also to understand the methodologies behind their measurement. The following sections detail the standard protocols for determining the boiling point and density of liquid reagents like hexylphosphonic dichloride.

Workflow for Physical Property Determination

The logical flow for characterizing a chemical sample involves initial preparation and purification, followed by the precise measurement of its intrinsic properties using calibrated instrumentation.

Caption: Workflow for the experimental determination of boiling point and density.

Boiling Point Measurement under Reduced Pressure

Causality: Hexylphosphonic dichloride, like many reactive organophosphorus compounds, may be susceptible to decomposition at its atmospheric boiling point. The application of a vacuum (reduced pressure) lowers the boiling point to a temperature range where thermal degradation is minimized. The reported boiling point of 114-121 °C at 16 mmHg indicates this necessity.[3]

Protocol:

-